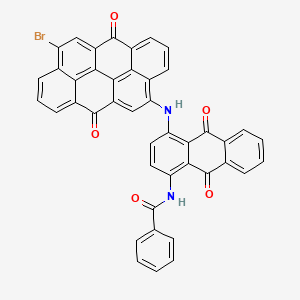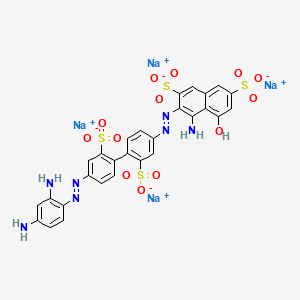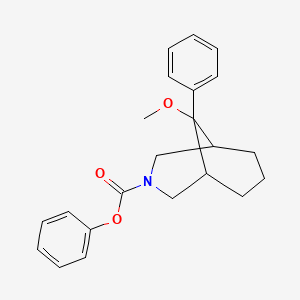
N-Methyl deoxygalactonojirimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl deoxygalactonojirimycin is a derivative of deoxygalactonojirimycin, a type of iminosugar. Iminosugars are known for their ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and other metabolic diseases .
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl deoxygalactonojirimycin can be synthesized through the methylation of deoxygalactonojirimycin. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
N-Methyl deoxygalactonojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-methyl-1-deoxynojirimycin-6-phosphate and other substituted iminosugars .
科学研究应用
N-Methyl deoxygalactonojirimycin has several scientific research applications:
Chemistry: Used as a glycosidase inhibitor in enzymatic studies.
Biology: Employed in the study of carbohydrate metabolism and enzyme function.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Fabry disease and Gaucher disease.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
作用机制
N-Methyl deoxygalactonojirimycin exerts its effects by inhibiting glycosidases, particularly alpha-galactosidase. It binds to the active site of the enzyme, preventing the breakdown of glycosidic bonds in carbohydrates. This inhibition leads to the accumulation of substrates in lysosomes, which can be beneficial in treating certain metabolic disorders .
相似化合物的比较
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.
N-Butyl deoxygalactonojirimycin: A derivative used in substrate reduction therapy for lysosomal storage disorders.
N-Nonyl deoxygalactonojirimycin: Known for its higher affinity to glycosidases.
Uniqueness
N-Methyl deoxygalactonojirimycin is unique due to its specific methylation, which enhances its stability and bioavailability compared to other derivatives. This makes it a promising candidate for therapeutic applications .
属性
CAS 编号 |
141206-22-6 |
|---|---|
分子式 |
C7H15NO4 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6+,7-/m1/s1 |
InChI 键 |
AAKDPDFZMNYDLR-JRTVQGFMSA-N |
手性 SMILES |
CN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
规范 SMILES |
CN1CC(C(C(C1CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)







